molecular formula C36H48N4O9 B560257 dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid CAS No. 679839-66-8

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid

Cat. No.: B560257
CAS No.: 679839-66-8
M. Wt: 680.799
InChI Key: BYHJIPSVXAFCDI-WNQIDUERSA-N
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Description

The compound dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (hereafter referred to as Compound A) is a 1,4-dihydropyridine (DHP) derivative with a complex substitution pattern. It features a central DHP core modified with a 3-methoxyphenyl-piperidine-propylcarbamoylphenyl group at position 4 and ester groups at positions 3 and 3.

Compound A’s structural complexity arises from:

  • A 1,4-dihydropyridine core, a scaffold known for calcium channel modulation (e.g., nifedipine analogs) .
  • Dimethyl ester groups at positions 3 and 5, influencing solubility and metabolic stability .

Properties

IUPAC Name

dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O6.C3H6O3/c1-21-28(31(38)42-4)30(29(22(2)35-21)32(39)43-5)25-10-6-11-26(19-25)36-33(40)34-15-8-16-37-17-13-23(14-18-37)24-9-7-12-27(20-24)41-3;1-2(4)3(5)6/h6-7,9-12,19-20,23,30,35H,8,13-18H2,1-5H3,(H2,34,36,40);2,4H,1H3,(H,5,6)/t;2-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHJIPSVXAFCDI-WNQIDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)NC(=O)NCCCN3CCC(CC3)C4=CC(=CC=C4)OC)C(=O)OC.C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,4-Dihydropyridine Core

The 1,4-dihydropyridine (1,4-DHP) framework is typically constructed via the Hantzsch reaction, a multicomponent condensation of β-ketoesters, aldehydes, and ammonia donors. For the target compound, dimethyl 3-oxopentanedioate serves as the β-ketoester, while 3-nitrobenzaldehyde introduces the 4-aryl substituent . The reaction proceeds under solvent-free conditions with ammonium acetate and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, TBAHS), yielding dimethyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Intermediate A, Table 1) .

Key Reaction Conditions :

  • Temperature : 70°C

  • Time : 55–105 minutes

  • Yield : 65–82%

Post-synthesis, the nitro group in Intermediate A is reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol) to yield dimethyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Intermediate B) .

Functionalization of the Piperidine Side Chain

The 4-(3-methoxyphenyl)piperidine moiety is synthesized separately. Starting from 4-chloropiperidine , a Buchwald-Hartwig amination with 3-methoxyphenylboronic acid installs the aryl group at the 4-position . Subsequent propylamine chain elongation is achieved via alkylation with 1-bromo-3-chloropropane , followed by amination to yield 3-[4-(3-methoxyphenyl)piperidin-1-yl]propylamine (Intermediate C) .

Urea Linkage Formation

The urea bridge connecting the dihydropyridine core (Intermediate B) and the piperidine side chain (Intermediate C) is formed via carbodiimide-mediated coupling. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid derivative of Intermediate B, facilitating reaction with the amine group of Intermediate C in pyridine at 80–90°C .

Optimized Protocol :

  • Dissolve Intermediate B (1 equivalent) and Intermediate C (1.2 equivalents) in anhydrous pyridine.

  • Add DCC (1.5 equivalents) and stir at 90°C for 1.5–3 hours .

  • Quench with HCl, extract with chloroform, and purify via silica chromatography (toluene:ethyl acetate = 4:1) .

This step yields dimethyl 4-[3-(3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Intermediate D) with 70–85% yield .

Salt Formation with (2S)-2-Hydroxypropanoic Acid

The free base (Intermediate D) is converted to its lactic acid salt by dissolving in ethanol and adding equimolar (2S)-2-hydroxypropanoic acid. Crystallization from acetone yields the final product .

Critical Parameters :

  • Solvent : Ethanol/acetone mixture

  • Temperature : 0–4°C for crystallization

  • Optical Purity : Use enantiomerically pure (2S)-lactic acid to prevent racemization .

Analytical Characterization

Spectroscopic Data :

  • IR (KBr) : 3340 cm⁻¹ (N–H stretch), 1695 cm⁻¹ (C=O ester) .

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.15 (t, 6H, ester CH₃), 2.13 (s, 6H, dihydropyridine CH₃), 5.05 (s, 1H, H4) .

Chromatographic Purity :

  • HPLC : >98% purity on a C18 column (acetonitrile:50 mM ammonium acetate = 80:20) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)
Hantzsch Synthesis 80951.5
DCC Coupling 75983.0
Salt Formation 90990.5

Challenges and Mitigation Strategies

  • Nitro Reduction Side Reactions : Over-hydrogenation can saturate the dihydropyridine ring. Use low H₂ pressure (1–2 atm) and monitor via TLC .

  • Urea Hydrolysis : Avoid aqueous workup at extreme pH. Maintain neutral conditions during extraction .

  • Racemization : Use cold ethanol for salt formation to preserve (2S)-configuration .

Chemical Reactions Analysis

Types of Reactions

BMS 193885 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BMS 193885 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds similar to dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit antihypertensive effects. These compounds act as calcium channel blockers, which help in regulating blood pressure by preventing calcium influx into vascular smooth muscle cells .

Neuroprotective Effects

The structural components of this compound suggest potential neuroprotective properties. Studies have shown that derivatives can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative diseases by reducing oxidative stress .

Anticancer Properties

Preliminary studies have indicated that certain dihydropyridine derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms . The specific interactions of this compound with cellular pathways warrant further investigation.

Case Study 1: Antihypertensive Trials

In a controlled study involving hypertensive patients, a derivative of this compound demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the efficacy of the compound in managing hypertension with minimal side effects .

Case Study 2: Neuroprotection in Animal Models

Animal model studies have shown that administration of similar compounds resulted in improved cognitive function and reduced neuronal damage after induced ischemia. These findings support the hypothesis that such compounds could be developed into therapeutic agents for neurodegenerative disorders .

Mechanism of Action

BMS 193885 exerts its effects by competitively binding to the neuropeptide Y1 receptor, thereby inhibiting the binding of the natural ligand, neuropeptide Y. This inhibition reduces food intake and body weight by blocking the signaling pathways associated with the neuropeptide Y1 receptor. The compound is brain-penetrant, allowing it to effectively reach its target in the central nervous system .

Comparison with Similar Compounds

Comparison with Similar Dihydropyridine Derivatives

DHP derivatives are widely studied for their pharmacological activities. Below is a comparative analysis of Compound A with structurally related analogs:

Table 1: Structural and Functional Comparison of DHP Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Pharmacological Activity (Inferred/Reported)
Compound A (Target) 4-(3-methoxyphenylpiperidinylpropylcarbamoylphenyl), 3,5-dimethyl esters ~590 (C₃₃H₄₂N₄O₆) High steric bulk, potential CNS penetration due to piperidine moiety Likely calcium channel modulation; unconfirmed activity
Compound 6o () 4-(4-dimethylaminophenyl), 3,5-bis(2-nitrophenyl) carboxamides 558.51 Nitro groups enhance electron-withdrawing effects Antihypertensive potential (analogous to nifedipine)
Compound 5a–g () 4-arylpyrazole-methyleneamino-carbamoylmethoxy phenyl Variable (e.g., 5a: C₃₈H₃₈N₆O₆) Macrocyclic modifications for conformational rigidity Anticancer or antimicrobial applications (hypothesized)
Dichlorophenyl-DHP () 4-(2,3-dichlorophenyl), 3-methyl-5-tosyloxypropyl esters ~580 (C₂₈H₂₈Cl₂NO₇S) Chlorine atoms enhance lipophilicity and membrane permeability Potential neuroprotective or vasodilatory effects
Dimethyl 4-(3-methoxyphenyl)-1,2,6-trimethyl-DHP () 4-(3-methoxyphenyl), 1,2,6-trimethyl 345.39 Simplified structure with fewer substituents Baseline calcium channel blocking activity (similar to nimodipine)

Key Findings:

Structural Complexity vs. Bioactivity :

  • Compound A’s piperidine-propylcarbamoylphenyl group distinguishes it from simpler DHPs (e.g., ). This group may enhance binding to neuronal calcium channels or other CNS targets, though direct evidence is lacking .
  • In contrast, Compound 6o () uses nitro groups to stabilize the DHP ring via resonance, a common strategy in antihypertensive agents like nifedipine .

Ester vs. Carboxamide Modifications :

  • Compound A’s dimethyl esters at positions 3 and 5 contrast with the carboxamide groups in Compound 6o. Esters generally improve oral bioavailability but may reduce metabolic stability compared to carboxamides .

Synthetic Challenges :

  • Compound A’s synthesis likely involves multi-step coupling of the piperidine-propylcarbamoylphenyl moiety to the DHP core, a process requiring precise control of reaction conditions (e.g., tert-butyldimethylsilyl protection strategies as in ) .

Biological Activity

Dimethyl 4-[3-[3-[4-(3-methoxyphenyl)piperidin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate; (2S)-2-hydroxypropanoic acid is a complex organic compound with significant potential in pharmacology. Its intricate structure suggests various biological activities, particularly in the realm of cancer treatment and neuropharmacology.

Chemical Structure and Properties

The compound's molecular formula is C36H48N4O9C_{36}H_{48}N_{4}O_{9} with a molecular weight of 680.79 g/mol. The detailed structural representation includes multiple functional groups that contribute to its biological activity. Key features include:

  • Dihydropyridine core : Known for calcium channel blocking activity.
  • Piperidine moiety : Often associated with neuroactive properties.
  • Methoxyphenyl group : Implicated in enhancing lipophilicity and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of dihydropyridine compounds possess significant anticancer properties. For instance, a related study found that modifications on the piperidine ring enhanced the cytotoxicity against leukemia cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have shown promise as antidepressants and anxiolytics by modulating neurotransmitter systems, particularly serotonin and norepinephrine .

Case Studies

  • Antileukemic Activity :
    • A series of derivatives were synthesized and tested for their efficacy against various leukemic cell lines. The results indicated that specific substitutions on the piperidine ring significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide further drug development .
  • Neuroactive Properties :
    • In a study focusing on similar dihydropyridine compounds, it was found that they could enhance synaptic plasticity in animal models, indicating potential benefits in cognitive disorders .

Data Tables

PropertyValue
Molecular FormulaC₃₆H₄₈N₄O₉
Molecular Weight680.79 g/mol
CAS Number679839-66-8
Anticancer ActivityActive against leukemia
Neuropharmacological ActivityPotential antidepressant

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Modulation : The dihydropyridine structure is known to interact with calcium channels, influencing cellular excitability and signaling pathways.
  • Receptor Binding : The piperidine moiety may enhance binding affinity to various receptors involved in neurotransmission.
  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Q & A

Q. Answer :

  • 1H/13C NMR : Assign signals for the DHP ring protons (e.g., NH at δ 8.5–9.0 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirm ester carbonyls (δ 165–170 ppm) .
  • X-ray crystallography : Resolve the boat conformation of the DHP ring and hydrogen-bonding interactions (e.g., N–H···O=C) using Mo Kα radiation (λ = 0.71073 Å) .
  • IR spectroscopy : Identify carbamate N–H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How can computational chemistry optimize synthesis or predict bioactivity?

Q. Answer :

  • Reaction path search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
  • Molecular docking : Predict binding affinities to biological targets (e.g., calcium channels) using AutoDock Vina with optimized force fields .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP < 3) and metabolic stability (CYP450 inhibition) to prioritize analogs .

Advanced: How do substitution patterns on the phenyl ring modulate biological activity?

Answer :
Structure-activity relationship (SAR) studies reveal:

Substituent Position Activity Trend Reference
Methoxy (OCH₃)3- or 4-↑ Antioxidant activity
Chloro (Cl)4-↑ Antimicrobial potency
Methyl (CH₃)2- or 6-↓ Solubility, ↑ Lipophilicity

Mechanistic insight : Electron-donating groups (e.g., OCH₃) enhance radical scavenging, while hydrophobic groups (e.g., Cl) improve membrane penetration .

Advanced: How to address contradictions between in vitro and in vivo efficacy data?

Answer :
Case study : A DHP derivative showed IC₅₀ = 2 μM (in vitro) but failed in murine models.

  • Analysis steps :
    • Bioavailability : Measure plasma concentration via HPLC; if low, modify formulation (e.g., PEGylation) .
    • Metabolic stability : Incubate with liver microsomes; if rapid clearance, introduce fluorinated substituents to block CYP450 oxidation .
    • Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and adjust dosing regimens .

Advanced: What strategies resolve crystallographic disorder in the DHP core?

Q. Answer :

  • Data collection : Cool crystals to 100 K to reduce thermal motion .
  • Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms.
  • Disorder handling : Split occupancy for flexible piperidine/propylcarbamoyl groups (e.g., 70:30 ratio) .

Basic: How to assess the compound’s antioxidant activity experimentally?

Q. Answer :

  • DPPH assay :
    • Prepare 0.1 mM DPPH in methanol.
    • Add test compound (10–100 μM) and incubate 30 min.
    • Measure absorbance at 517 nm; calculate IC₅₀ .
  • Control : Ascorbic acid (IC₅₀ ~ 5 μM).

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Q. Answer :

  • Batch variability : Optimize solvent (e.g., switch from ethanol to acetonitrile for higher yields) .
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for >10 g batches .
  • Quality control : Validate purity (>98%) via HPLC (C18 column, 1.0 mL/min, 254 nm) .

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